molecular formula C14H23N3O2 B6004551 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol

2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol

Cat. No. B6004551
M. Wt: 265.35 g/mol
InChI Key: JKZGITYTPJRTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the medical field. This compound is also known as PEPA and is a structural analog of the neurotransmitter dopamine.

Scientific Research Applications

2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol has been extensively studied for its potential applications in the medical field. One of the major areas of research is its use as a dopamine receptor agonist. This compound has been shown to selectively activate dopamine D1 receptors and has the potential to be used in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.

Mechanism of Action

The mechanism of action of 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol involves its binding to dopamine D1 receptors. This binding results in the activation of the receptor, which leads to an increase in intracellular cAMP levels. The increase in cAMP levels then triggers a cascade of downstream signaling events, ultimately leading to the physiological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol are mainly mediated through its action on dopamine D1 receptors. This compound has been shown to increase cAMP levels, which can lead to various effects such as increased neuronal excitability, enhanced memory formation, and improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol in lab experiments is its selectivity towards dopamine D1 receptors. This selectivity allows for more specific and targeted experiments, which can yield more accurate results. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol. One potential direction is the development of more potent and selective dopamine D1 receptor agonists. Another potential direction is the investigation of the compound's effects on other neurotransmitter systems and its potential applications in the treatment of other neurological disorders. Additionally, the development of new techniques for the delivery and administration of the compound could also be an area of future research.
Conclusion:
In conclusion, 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the medical field. The compound's selectivity towards dopamine D1 receptors and its ability to increase cAMP levels have made it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the medical field.

Synthesis Methods

The synthesis of 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol involves the reaction of 3-(4-(2-hydroxyethoxy)phenyl)propionic acid with piperazine and pyridine in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.

properties

IUPAC Name

2-[2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c18-9-11-19-10-8-16-4-6-17(7-5-16)13-14-2-1-3-15-12-14/h1-3,12,18H,4-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZGITYTPJRTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol

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